Acute Oral Toxicity Ranking Among CR Synthesis Intermediates: Formanilide, 2-phenoxy- vs. 2-Nitrodiphenyl Ether, 2-Aminodiphenyl Ether, and CR
In a comparative acute mammalian toxicology study, 2-formamidodiphenyl ether (Formanilide, 2-phenoxy-) was investigated alongside two other ether intermediates encountered in the synthesis of dibenz(b,f)-1,4-oxazepine (CR). All three intermediates—2-nitrodiphenyl ether, 2-aminodiphenyl ether, and 2-formamidodiphenyl ether—were reported to be less acutely toxic than the final product CR itself [1]. While the Ballantyne (1977) paper does not provide individual LD50 values for each intermediate in the publicly available abstract, the explicit statement that all three ethers were less acutely toxic than CR provides a qualitative safety ranking directly relevant to industrial hygiene considerations during intermediate procurement. CR has a reported oral LD50 in rats of >2000 mg/kg, indicating the intermediates possess an even more favourable acute toxicity profile [1].
| Evidence Dimension | Acute mammalian toxicity ranking (qualitative) |
|---|---|
| Target Compound Data | 2-Formamidodiphenyl ether: less acutely toxic than CR |
| Comparator Or Baseline | CR (dibenz(b,f)-1,4-oxazepine): oral LD50 >2000 mg/kg (rat); 2-nitrodiphenyl ether; 2-aminodiphenyl ether |
| Quantified Difference | All three intermediates ranked as less acutely toxic than CR (quantitative LD50 values for intermediates not specified in abstract) |
| Conditions | Intravenous, intraperitoneal, oral, percutaneous, and inhalation routes in several laboratory mammal species (Ballantyne, 1977) |
Why This Matters
For procurement decisions where multiple intermediates are sourced for CR or dibenzoxazepine synthesis, this toxicity ranking informs risk assessment and safe-handling protocols, though it does not constitute a quantitative selectivity advantage relative to tested comparators.
- [1] Ballantyne, B. (1977). The acute mammalian toxicology of dibenz(b,f)-1,4-oxazepine. Toxicology, 8(3), 347–379. DOI: 10.1016/0300-483x(77)90082-8. View Source
